2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE
Overview
Description
2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is a fluorinated benzamide derivative This compound is of interest due to its unique chemical structure, which includes two fluorine atoms and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves the condensation of 2-fluorobenzoyl chloride with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to increased biological activity. The amide linkage allows the compound to form hydrogen bonds with target molecules, further stabilizing the interaction. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-(2-PHENYLETHYL)BENZAMIDE
- 2-FLUORO-N-(2-HYDROXYPHENYL)BENZAMIDE
- 2-FLUORO-N-(4-FLUOROPHENYL)BENZAMIDE
- 2-FLUORO-N-(2-PYRIDINYLMETHYL)BENZAMIDE
- 2-FLUORO-N-(2-FURYLMETHYL)BENZAMIDE
Uniqueness
2-FLUORO-N-{2-[(2-FLUOROPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is unique due to its specific substitution pattern and the presence of two fluorine atoms. This structural feature can significantly influence its chemical reactivity and biological activity compared to other fluorinated benzamides. The compound’s ability to form stable interactions with molecular targets makes it a valuable candidate for various scientific and industrial applications .
Properties
IUPAC Name |
2-fluoro-N-[2-[(2-fluorobenzoyl)amino]propyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-11(21-17(23)13-7-3-5-9-15(13)19)10-20-16(22)12-6-2-4-8-14(12)18/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWGXLEECSEHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1F)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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